Copper(II) Complexation with 2-Isopropylimidazole Enhances Antitumor Activity: Direct Comparative Cytotoxicity Data
In a direct head-to-head comparison of copper(II) methacrylate complexes bearing various imidazole ligands, the complex containing 2-isopropylimidazole demonstrated superior cytotoxic activity against B16 murine melanoma cells relative to complexes with 2-methylimidazole, 4-methylimidazole, or 2-ethylimidazole [1]. Notably, this enhanced activity was accompanied by selectivity for cancer cells, as all tested species did not affect healthy BJ fibroblast cells at the concentrations employed [1].
| Evidence Dimension | Cytotoxic activity against B16 murine melanoma cells |
|---|---|
| Target Compound Data | Copper(II) complex with 2-isopropylimidazole ligand: more active than all other tested complexes |
| Comparator Or Baseline | Copper(II) complexes with 2-methylimidazole, 4-methylimidazole, and 2-ethylimidazole ligands |
| Quantified Difference | Quantitatively superior, exact fold-change not reported; qualitative ranking: 2-iPrIm > 2-MeIm, 4-MeIm, 2-EtIm |
| Conditions | B16 murine melanoma cell line; healthy BJ fibroblast cells used for selectivity assessment |
Why This Matters
This evidence supports the selection of 2-isopropyl-4-phenyl-1H-imidazole as a ligand scaffold for developing metal-based anticancer agents with enhanced potency and tumor selectivity.
- [1] Teodoru DV, et al. Copper(II) methacrylate complexes with imidazole derivatives—structural, spectral and antitumor features. Molecules. 2024;29(16):3927. View Source
